molecular formula C21H27N2P B3334529 5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole CAS No. 894085-97-3

5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole

Cat. No. B3334529
CAS RN: 894085-97-3
M. Wt: 338.4 g/mol
InChI Key: XJZYJFVKLNCBQF-UHFFFAOYSA-N
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Description

5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole (PNP) is a versatile ligand that has been used extensively in various scientific research applications. This compound has gained significant attention due to its unique properties, including its ability to form stable complexes with transition metal ions.

Scientific Research Applications

Molecular Dimerization

Research on similar pyrazole compounds, such as 3,5-diaryl-1H-pyrazoles, has revealed insights into molecular dimerization processes. The study by Zheng, Wang, and Fan (2010) on two new 3,5-diaryl-1H-pyrazoles, including a naphthalene-2-yl variant, showed the formation of molecular dimers through intermolecular hydrogen bonds (Zheng, Wang, & Fan, 2010).

Crystal Structure Analysis

Wang, Zheng, and Fan (2009) conducted a study on new 3,5-diaryl-1H-pyrazoles, focusing on their crystal structures. Their work provides valuable insights into the structural characteristics of pyrazole compounds, which can be relevant for understanding the properties of 5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole (Wang, Zheng, & Fan, 2009).

Structure-Activity Relationships

Regan et al. (2003) explored the structure-activity relationships of a p38alpha MAP kinase inhibitor with a pyrazole structure similar to the compound . This research is significant for understanding the binding affinities and interactions of similar compounds (Regan et al., 2003).

Microwave-Assisted Synthesis and Toxicity Analysis

Jasril et al. (2019) synthesized pyrazoline analogues, including naphthalene-1-yl variants, and analyzed their toxicity. This study provides insights into the synthesis methods and safety profiles of related compounds (Jasril et al., 2019).

Antimicrobial and Anti-Proliferative Activities

Mansour et al. (2020) synthesized and evaluated thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety for their antimicrobial and anti-proliferative activities. This research is relevant for understanding the potential biomedical applications of similar pyrazole compounds (Mansour et al., 2020).

Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase

Vah et al. (2022) evaluated hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates for their inhibition of Plasmodium falciparum dihydroorotate dehydrogenase. This study highlights the potential therapeutic applications of pyrazole derivatives in treating malaria (Vah et al., 2022).

Opto-Electronic Applications

Ramkumar and Kannan (2015) explored the use of heterocyclic pyrazoline derivatives for opto-electronic applications. This research is indicative of the potential of such compounds in electronic and photonic devices (Ramkumar & Kannan, 2015).

Pincer Complexes of Palladium(II)

Bailey et al. (2015) investigated palladium complexes with phosphine pyrazole-containing pincer ligands. This study contributes to understanding the coordination chemistry and catalytic potential of pyrazole-based compounds (Bailey et al., 2015).

properties

IUPAC Name

ditert-butyl-(2-naphthalen-1-ylpyrazol-3-yl)phosphane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N2P/c1-20(2,3)24(21(4,5)6)19-14-15-22-23(19)18-13-9-11-16-10-7-8-12-17(16)18/h7-15H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJZYJFVKLNCBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C1=CC=NN1C2=CC=CC3=CC=CC=C32)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700267
Record name 5-(Di-tert-butylphosphanyl)-1-(naphthalen-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Di-tert-butylphosphino)-1-(naphthalen-1-yl)-1H-pyrazole

CAS RN

894085-97-3
Record name 5-(Di-tert-butylphosphanyl)-1-(naphthalen-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 894085-97-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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